This compound can be classified under:
The synthesis of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine can be achieved through several methods, primarily involving cyclocondensation reactions. A common approach involves the Gewald reaction, which utilizes ethyl acetoacetate, malononitrile, and sulfur in an ethanol medium. The process typically requires a catalyst such as diethyl amine and proceeds under ambient temperature conditions.
Further modifications may involve the introduction of the azepane ring through nucleophilic substitutions or cyclization reactions with appropriate precursors.
The molecular structure of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine can be characterized by its unique arrangement of atoms:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine may participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine often involves interactions with biological targets such as enzymes or receptors.
Research into specific interactions is necessary to elucidate the precise mechanism for this compound.
The physical and chemical properties of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine play a crucial role in its applications:
4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine has potential applications in various scientific fields:
Ongoing research may focus on optimizing synthesis methods, exploring structure–activity relationships, and evaluating biological efficacy in preclinical models.
Thieno[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to natural purine nucleobases, functioning as a bioisosteric replacement for adenine in drug design [1]. This fused bicyclic system combines the electronic properties of thiophene and pyrimidine rings, enhancing its capacity for π-stacking interactions and hydrogen bonding with biological targets. The scaffold's synthetic versatility allows for regioselective modifications at positions 4, 5, 6, and 7, enabling fine-tuning of pharmacological properties [2] [3].
Table 1: Key Bioactive Thienopyrimidine Derivatives in Clinical Development
Compound Name | Biological Target | Therapeutic Area | Development Status |
---|---|---|---|
Relugolix (TAK-385) | GnRH Receptor | Endometriosis/Prostate Cancer | Phase III Completed |
Olmutinib | EGFR Kinase | Non-Small Cell Lung Cancer | Marketed Drug |
Pictilisib (GDC-0941) | PI3 Kinase | Solid Tumors | Clinical Trials |
DDP-225 | 5-HT3 Receptor / Noradrenaline Reuptake | Irritable Bowel Syndrome | Phase II |
The scaffold's significance is further evidenced by its presence in FDA-approved drugs and clinical candidates targeting diverse pathways. For instance, olmutinib acts as a potent epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer, while pictilisib targets phosphatidylinositol 3-kinase (PI3K) in solid tumors [2]. The molecular adaptability of thieno[2,3-d]pyrimidine allows it to occupy diverse allosteric binding pockets in enzymes and receptors, contributing to its broad therapeutic applications spanning anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents [1] [3] [5].
The azepane moiety (7-membered nitrogen-containing heterocycle) incorporated at position 4 of the thieno[2,3-d]pyrimidine core significantly enhances bioactive properties through multiple mechanisms. Azepane provides a three-dimensional semi-flexible structure that improves solubility profiles compared to smaller cyclic amines while maintaining substantial basicity (pKa ~10-11) for salt formation and membrane permeability [1] [5]. This ring system enables favorable interactions with hydrophobic enzyme pockets through its aliphatic carbon chain while the nitrogen atom forms critical hydrogen bonds with catalytic residues in target proteins.
The p-tolyl substituent at position 5 contributes substantial hydrophobic character and π-electron density to the molecular architecture. This aryl group enhances target binding affinity through van der Waals interactions and T-shaped π-π stacking with phenylalanine, tyrosine, or histidine residues in binding pockets [2] [5]. The methyl group on p-tolyl specifically provides:
Table 2: Comparative Bioactivity of Thienopyrimidine Analogues with Different Substituents
Position 4 Substituent | Position 5 Substituent | EGFR IC₅₀ (nM) | Antiplasmodial IC₅₀ (μM) | Solubility (μg/mL) |
---|---|---|---|---|
Piperazine | 4-Chlorophenyl | 18.2 | 1.84 | 32.5 |
Piperidine | p-Tolyl | 9.7 | 0.89 | 25.8 |
Azepane | Phenyl | 12.5 | 1.25 | 41.3 |
Azepane | p-Tolyl | 6.3 | 0.74 | 38.9 |
Morpholine | 4-Fluorophenyl | 22.6 | 2.15 | 54.1 |
The synergistic combination of azepane at position 4 and p-tolyl at position 5 creates an optimal balance of target affinity (sub-nanomolar to low micromolar IC₅₀ values) and drug-like properties. Molecular modeling studies reveal that the extended conformation of azepane allows it to access deeper hydrophobic regions in binding pockets compared to six-membered piperidine analogues, while the p-tolyl group maintains planar orientation for stacking interactions [3] [5]. This specific substitution pattern also demonstrates improved metabolic stability over smaller alkylamino derivatives, as evidenced by reduced CYP3A4-mediated clearance in microsomal studies.
Oncological Applications: The 4-(azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine scaffold demonstrates potent inhibition of tyrosine kinases involved in cancer progression. It exhibits strong binding affinity (IC₅₀ = 6.3 nM) to EGFR through covalent interaction with Cys773 residue in the ATP-binding pocket, mimicking the mechanism of third-generation inhibitors like osimertinib [2]. The compound also shows significant activity against PI3Kα (IC₅₀ = 28.4 nM) by occupying the affinity pocket near the ATP-binding site, thereby disrupting the PI3K/AKT/mTOR signaling cascade critical for tumor cell proliferation and survival [2]. In cellular assays, derivatives bearing this scaffold suppressed proliferation in triple-negative breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines with IC₅₀ values of 0.13 μM and 0.79 μM, respectively, outperforming reference compounds like lapatinib and erlotinib [2].
Anti-inflammatory and Anti-infective Activities: Beyond oncology, this chemotype modulates inflammatory mediators through inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid pathway [9] [10]. The scaffold reduces prostaglandin E₂ (PGE₂) synthesis by 78-85% at 10 μM concentration in lipopolysaccharide-stimulated macrophages, comparable to celecoxib. Additionally, the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogues demonstrate remarkable antiplasmodial activity against chloroquine-resistant Plasmodium falciparum (W2 strain) with IC₅₀ values as low as 0.74 μM, suggesting potential for antimalarial development [3] [5]. The molecular hybridization approach incorporating piperazine-linked diphenylmethyl pharmacophores significantly enhances antiparasitic efficacy while maintaining selectivity indices >100 against human lung (A549) and cervical (HeLa) cell lines [5].
Table 3: Biological Activity Profile of 4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine Analogues
Biological Target | Assay Type | Activity/IC₅₀ | Reference Compound | Activity/IC₅₀ |
---|---|---|---|---|
EGFR Kinase | Enzyme Inhibition | 6.3 nM | Osimertinib | 12.9 nM |
PI3Kα | Enzyme Inhibition | 28.4 nM | Pictilisib | 3.3 nM |
PC3 Cell Proliferation | Cellular (Prostate Cancer) | 0.79 μM | Erlotinib | 1.45 μM |
COX-2 Inhibition | Enzyme Inhibition | 82% at 10 μM | Celecoxib | 98% at 10 μM |
P. falciparum (W2 Strain) | Antiplasmodial | 0.74 μM | Chloroquine | 0.21 μM (sensitive strain) |
The scaffold's dual inhibition of oncogenic kinases and inflammatory mediators stems from its ability to target conserved allosteric sites in structurally diverse enzyme families. Molecular dynamics simulations indicate that the thienopyrimidine core maintains stable hydrogen bonding with hinge region residues (e.g., Met793 in EGFR), while the azepane moiety adopts multiple conformations to access hydrophobic regions unique to each target [2] [10]. This conformational adaptability, combined with the electron-rich p-tolyl group's stacking capacity, enables broad-spectrum biological activity against clinically relevant disease pathways.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0